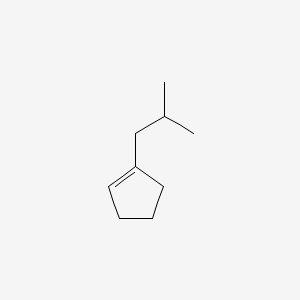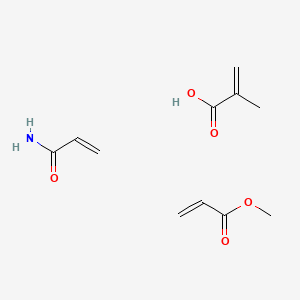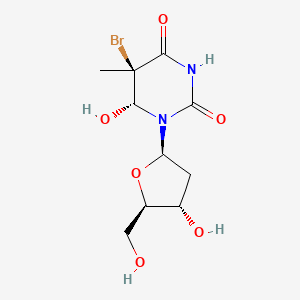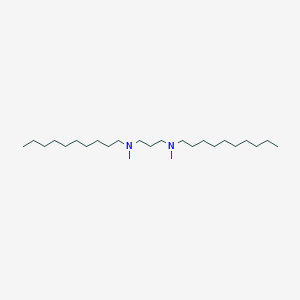
N~1~,N~3~-Didecyl-N~1~,N~3~-dimethylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Didecyl-N~1~,N~3~-dimethylpropane-1,3-diamine is a chemical compound that belongs to the class of diamines. It is characterized by the presence of two decyl chains and two methyl groups attached to a propane-1,3-diamine backbone. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Didecyl-N~1~,N~3~-dimethylpropane-1,3-diamine typically involves the reaction of propane-1,3-diamine with decyl halides and methylating agents. One common method is the alkylation of propane-1,3-diamine with decyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the amine groups with decyl groups. The resulting intermediate is then methylated using methyl iodide or dimethyl sulfate to obtain the final product.
Industrial Production Methods
In industrial settings, the production of N1,N~3~-Didecyl-N~1~,N~3~-dimethylpropane-1,3-diamine can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Didecyl-N~1~,N~3~-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding amine oxides or nitriles.
Reduction: Conversion to secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N~1~,N~3~-Didecyl-N~1~,N~3~-dimethylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of cell membrane interactions and as a component in the formulation of antimicrobial agents.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in certain pharmaceuticals.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and as an additive in lubricants.
Mechanism of Action
The mechanism of action of N1,N~3~-Didecyl-N~1~,N~3~-dimethylpropane-1,3-diamine involves its interaction with biological membranes and proteins. The decyl chains allow the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the amine groups can form hydrogen bonds with protein targets, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethyl-1,3-propanediamine: Similar structure but lacks the decyl chains.
N,N,N’-Trimethyl-1,3-propanediamine: Contains an additional methyl group on the nitrogen atoms.
N,N’-Diethyl-1,3-propanediamine: Features ethyl groups instead of decyl groups.
Uniqueness
N~1~,N~3~-Didecyl-N~1~,N~3~-dimethylpropane-1,3-diamine is unique due to its long decyl chains, which impart distinct hydrophobic properties and enhance its ability to interact with lipid membranes. This makes it particularly useful in applications requiring membrane disruption or modification.
Properties
CAS No. |
53832-68-1 |
|---|---|
Molecular Formula |
C25H54N2 |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
N,N'-didecyl-N,N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C25H54N2/c1-5-7-9-11-13-15-17-19-22-26(3)24-21-25-27(4)23-20-18-16-14-12-10-8-6-2/h5-25H2,1-4H3 |
InChI Key |
CIYALLHNOASKNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(C)CCCN(C)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14656837.png)
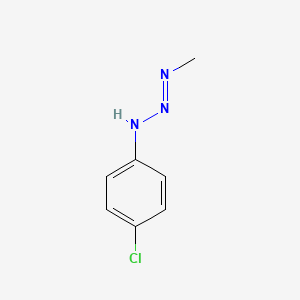
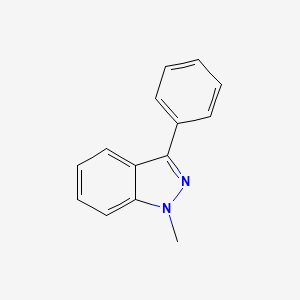
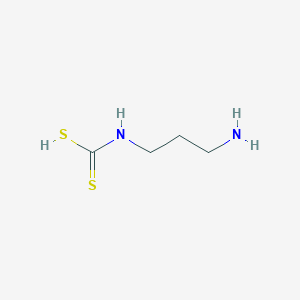
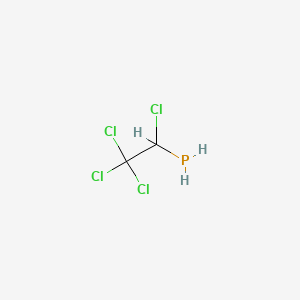
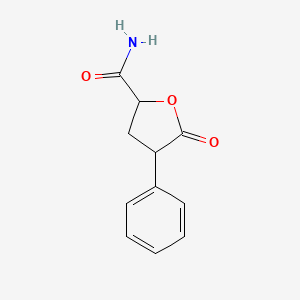
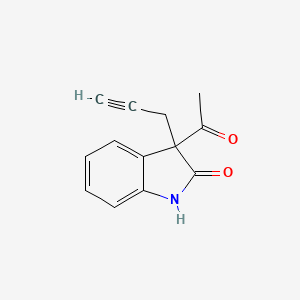

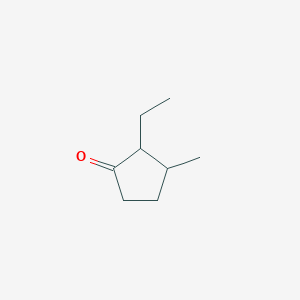

![N-[(Dimethylamino)methyl]-2-methylprop-2-enamide](/img/structure/B14656898.png)
